(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid

Opioid Pharmacology Peptide SAR Conformational Constraint

Researchers studying opioid receptor SAR require enantiomerically pure, conformationally restricted amino acids. (S)-Atc (CAS 104974-45-0) is a chiral α,α-disubstituted amino acid that locks the Phe side chain into a tetrahydronaphthalene scaffold, eliminating rotameric flexibility. This pre-organization enables precise probing of gauche(-) and trans conformations at κ- and δ-receptors-effects unattainable with flexible L-Phe. Key advantages: (1) Enables differentiation of κ vs. δ stereochemical preferences (Ki 9.54 nM for (S)-Atc4 vs. 0.89 nM for (R)-isomer in dynorphin A analogs); (2) Achieves high μ-selectivity in cyclic peptide scaffolds without potency loss; (3) Supplied with ≥99% HPLC purity and ee ≥98%, backed by Certificates of Analysis. Ready for immediate Fmoc-SPPS incorporation.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 104974-45-0
Cat. No. B034306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
CAS104974-45-0
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC(CC2=CC=CC=C21)(C(=O)[O-])[NH3+]
InChIInChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m0/s1
InChIKeyCDULPPOISZOUTK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-Atc and Its Role in Constrained Peptide Design?


The compound (S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid (CAS 104974-45-0), commonly referred to as (S)-2-aminotetralin-2-carboxylic acid or (S)-Atc, is a non-proteinogenic, chiral α,α-disubstituted amino acid. It functions as a conformationally restricted analog of L-phenylalanine (L-Phe), wherein the aromatic side chain is locked into a tetrahydronaphthalene scaffold [1]. This rigidification limits the rotameric flexibility of the χ1 and χ2 torsional angles, thereby pre-organizing the side-chain orientation. This property makes (S)-Atc a critical tool for elucidating the bioactive conformation of the phenylalanine residue in peptide ligands and for engineering receptor selectivity that is unattainable with the flexible, native L-Phe residue [2].

Why L-Phe or (R)-Atc Cannot Replace (S)-Atc in SAR Studies


Due to the constrained tetrahydronaphthalene ring system, simple substitution with unconstrained L- or D-phenylalanine, or even the opposite (R)-Atc enantiomer, yields profoundly different pharmacological profiles. Conformational constraint via (S)-Atc alters stereochemical recognition by opioid receptors in a manner distinct from flexible Phe analogs. Critically, the (S)-Atc enantiomer is not functionally equivalent to (R)-Atc; the orientation of the constrained aromatic ring leads to opposite stereochemical preferences at receptor subtypes (e.g., κ vs. δ) [1]. Therefore, obtaining the specific (S)-enantiomer is imperative for reproducing published structure-activity relationships (SAR) where the side-chain conformation is hypothesized to adopt a gauche (-) or trans orientation [2].

(S)-Atc vs. (R)-Atc and Constrained Phe Analogs: Quantitative Differentiation


Stereochemistry-Dependent κ-Opioid Receptor Affinity

When substituted at position 4 of [D-Ala8]Dynorphin A-(1-11)NH2, the (S)-Atc isomer shows a 10.7-fold lower affinity for the κ-opioid receptor compared to the (R)-Atc isomer, directly contrasting the stereochemical preference observed for unconstrained Phe isomers where the L-configuration typically yields higher affinity [1].

Opioid Pharmacology Peptide SAR Conformational Constraint

Loss of Stereospecificity at δ-Opioid Receptor

In deltorphin I analogs, replacing the flexible L-Phe3 residue with (S)-Atc resulted in the retention of high δ-receptor selectivity, but with a near-complete loss of stereospecificity; both (R)- and (S)-Atc-deltorphins exhibited similar Ki values in the binding assay, a phenomenon not observed with the unconstrained Phe analogs [1].

Opioid Pharmacology Peptide SAR Delta Opioid Receptor

Differential μ/δ Selectivity Profiles Among Constrained Analogs

In the cyclic peptide H-Tyr-D-Orn-Phe-Glu-NH2, substituting Phe3 with (S)-Atc generated a highly μ-selective agonist, whereas the smaller ring analog 2-aminoindan-2-carboxylic acid (Aic) produced a compound with high preference for μ over δ receptors, and the tetrahydroisoquinoline-3-carboxylic acid (Tic) analog was essentially inactive [1].

Opioid Pharmacology Peptide SAR Constrained Amino Acids

When to Procure (S)-Atc Based on Verified Evidence


Probing the κ-Opioid Receptor Binding Pocket Conformation

Use (S)-Atc (CAS 104974-45-0) as a phenylalanine surrogate at position 4 of dynorphin A analogs to investigate the gauche(-) and trans conformational requirements of the aromatic side chain for κ-receptor interaction. As shown in [D-Ala8]Dyn A-(1-11)NH2 analogs, the (S)-Atc4 substitution yields a distinct Ki shift (9.54 nM) compared to the (R)-isomer (0.89 nM), providing a direct probe of stereoelectronic demands of the κ-receptor's S2 subsite [1].

Engineering δ-Selective Agonists with Altered Stereochemical Discrimination

Incorporate (S)-Atc at position 3 of deltorphin sequences to produce high-affinity δ-agonists where the conformational restriction abolishes stereospecific binding. This is critical for mapping the trans conformation at χ1 of the third residue interacting with the δ-receptor, a finding that cannot be replicated with flexible L-Phe [2].

Maintaining Potency While Imposing μ-Opioid Selectivity

In cyclic peptide scaffolds like H-Tyr-D-Orn-Xaa-Glu-NH2, use (S)-Atc as the constrained residue Xaa to achieve high μ-selectivity without the potency loss seen with other constrained analogs such as Tic. The tetrahydronaphthalene ring size is optimal for preserving receptor activation, unlike the smaller Aic or N-alkylated Tic rings [3].

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